![molecular formula C13H18BrN3O2 B2467809 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one CAS No. 2379985-03-0](/img/structure/B2467809.png)
1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one, also known as BRD-K85721235, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one involves the inhibition of specific enzymes and proteins in the body. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation and is overexpressed in cancer cells. By inhibiting CDK2, this compound can prevent the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a cytotoxic effect on cancer cells, induce apoptosis (programmed cell death), and reduce the production of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one in lab experiments is its high purity and yield, which makes it a reliable compound for further research. However, one of the limitations is the lack of information on its toxicity and safety profile, which needs to be studied further before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one. One direction is to further study its mechanism of action and identify other enzymes and proteins that it can inhibit. Another direction is to study its safety and toxicity profile in animal models and human clinical trials. Additionally, it can be studied for its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its safety profile before it can be used in clinical trials.
Synthesemethoden
The synthesis of 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one involves the reaction between 5-bromopyrimidine-2-carbaldehyde and 1-(piperidin-1-yl)propan-1-one in the presence of a catalyst such as potassium tert-butoxide. The reaction yields the desired compound in good yield and purity, making it a viable option for further research.
Eigenschaften
IUPAC Name |
1-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c1-2-12(18)17-5-3-4-10(8-17)9-19-13-15-6-11(14)7-16-13/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORQVBLPTKRMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)COC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

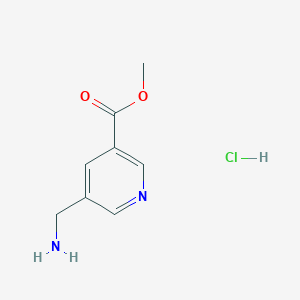
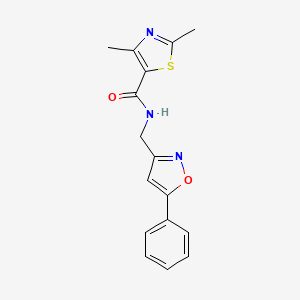
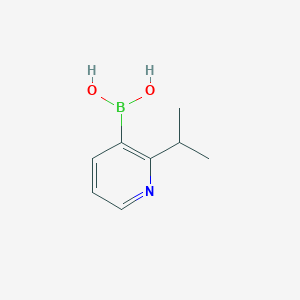

![[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2467734.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide](/img/structure/B2467738.png)
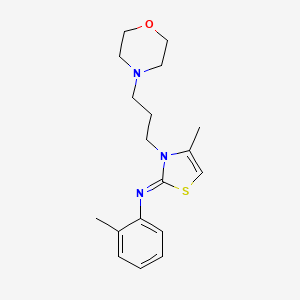
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazol-4-one](/img/structure/B2467742.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2467743.png)
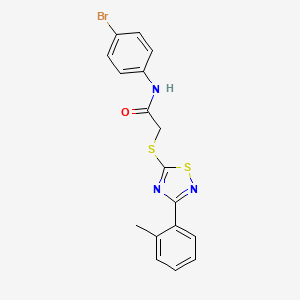
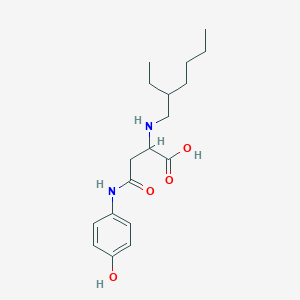
![6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2467748.png)
